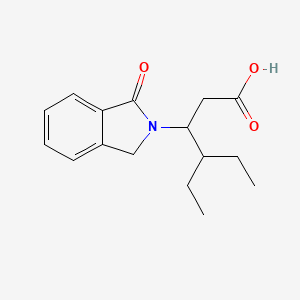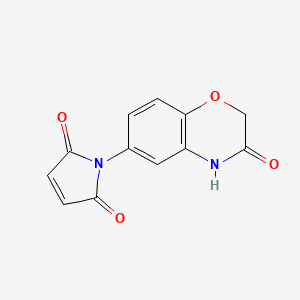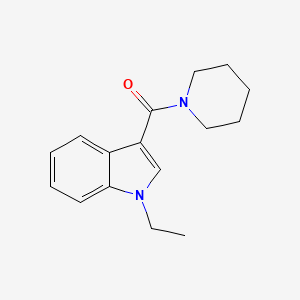![molecular formula C17H15NO5S B3160789 methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate CAS No. 866145-32-6](/img/structure/B3160789.png)
methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate
Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are known for their thermal stability and are used in various applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . The InChI code provides a standard way to encode the molecular structure in a text format .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used . For example, the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions produced a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the molecular weight of a similar compound, 1-Methyl-4-(methylsulfonyl)-benzene, is 170.23 .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety, present in this compound, has been widely explored for its biological activities. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Researchers investigate derivatives of this compound for potential antiviral, antibacterial, and anticancer properties .
Antitubercular Activity
Heterocycles based on the 1,2,3-triazole scaffold have demonstrated anti-HIV, antitubercular, and antiviral effects. The unique structure of methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate makes it a candidate for further evaluation against Mycobacterium tuberculosis (MTB) and other pathogens .
Organic Synthesis
1,2,3-Triazoles are synthesized through click chemistry, offering simplicity and high yields. The compound’s metabolic and thermal stability, along with straightforward synthetic procedures, make it valuable for creating substituted derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
The compound “methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)sulfonylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-12-7-9-13(10-8-12)24(20,21)18-11-15(17(19)23-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMNWZVSJHOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185920 | |
| Record name | Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
CAS RN |
866145-32-6 | |
| Record name | Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866145-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B3160709.png)
![Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B3160728.png)
![N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea](/img/structure/B3160735.png)
![N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3160749.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B3160755.png)
![Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3160760.png)


![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate](/img/structure/B3160772.png)

![Methyl 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3160802.png)
![methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3160805.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3160806.png)
amino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea](/img/structure/B3160812.png)